molecular formula C19H14Cl2N2O4 B3886827 2-chloro-5-[4-(5-chloro-2-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

2-chloro-5-[4-(5-chloro-2-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

Cat. No.: B3886827
M. Wt: 405.2 g/mol
InChI Key: UCUFBCHCPDAEHF-ZSOIEALJSA-N
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Description

The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The structure suggests the presence of a pyrazolone ring, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups including the carboxylic acid group, the pyrazolone ring, and the methoxy group .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, benzoic acid derivatives are known to undergo typical carboxylic acid reactions such as esterification and amide formation . Pyrazolones can react with electrophiles at the carbon between the two nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present in the molecule. For example, the presence of the carboxylic acid group would likely make the compound acidic .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some pyrazolone derivatives are used as analgesics and antipyretics .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling. This includes wearing appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

Future research could involve exploring the potential applications of this compound, particularly given the presence of the pyrazolone ring which is found in several pharmacologically active compounds .

Properties

IUPAC Name

2-chloro-5-[(4Z)-4-[(5-chloro-2-methoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O4/c1-10-14(8-11-7-12(20)3-6-17(11)27-2)18(24)23(22-10)13-4-5-16(21)15(9-13)19(25)26/h3-9H,1-2H3,(H,25,26)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUFBCHCPDAEHF-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=C(C=CC(=C2)Cl)OC)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=C(C=CC(=C2)Cl)OC)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-5-[4-(5-chloro-2-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 2
2-chloro-5-[4-(5-chloro-2-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 3
2-chloro-5-[4-(5-chloro-2-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 4
2-chloro-5-[4-(5-chloro-2-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 5
Reactant of Route 5
2-chloro-5-[4-(5-chloro-2-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

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